2,5-Dichloro-4-mercaptopyridine
Overview
Description
2,5-Dichloro-4-mercaptopyridine is a chlorinated heterocyclic compound with a sulfur-containing functional group. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine atoms and a mercapto group (–SH) in its structure makes it a versatile compound in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
It is known that mercaptopyridine derivatives, which include 2,5-dichloro-4-mercaptopyridine, are used as effective ligands in the syntheses of transition metal complexes . This suggests that the compound may interact with metal ions or complexes in biological systems.
Mode of Action
Perhalogenated pyridines, a group to which this compound belongs, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.
Action Environment
Factors such as the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of reactions involving this compound .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-mercaptopyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can interact with enzymes that have metal cofactors, potentially inhibiting or modifying their activity. The compound’s thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-mercaptopyridine can be synthesized through several methods. One common approach involves the chlorination of 4-mercaptopyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-mercaptopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the mercapto group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfonic acids or disulfides.
Reduction: Products include dechlorinated pyridines or modified mercapto derivatives.
Scientific Research Applications
2,5-Dichloro-4-mercaptopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-methoxypyrimidine
- 2,3,5,6-Tetrachloro-4-mercaptopyridine
- 2-Chloropyridine
Uniqueness
2,5-Dichloro-4-mercaptopyridine is unique due to the specific positioning of chlorine atoms and the mercapto group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other chlorinated pyridines and mercaptopyridines .
Properties
IUPAC Name |
2,5-dichloro-1H-pyridine-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDSXURQWYPVIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=S)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804414-12-7 | |
Record name | 2,5-dichloropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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